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Abstract

SSR180711 is a selective partial agonist for the a7 nicotinic acetylcholine receptor (a7 nAChR),
a ligand-gated ion channel highly expressed in key brain regions associated with cognition and
psychosis, such as the hippocampus and prefrontal cortex. This document provides an in-depth
technical overview of the pharmacological profile of SSR180711 and its significant role in
modulating glutamatergic neurotransmission. Through its action on a7 nAChRs, SSR180711
enhances glutamatergic activity, facilitates synaptic plasticity, and demonstrates pro-cognitive
and potential antipsychotic effects in preclinical models. This guide synthesizes key quantitative
data, details experimental methodologies, and provides visual representations of the underlying
neurobiological pathways.

Core Mechanism of Action: a7 Nicotinic
Acetylcholine Receptor Partial Agonism

SSR180711 exhibits a high affinity and selectivity for the a7 nicotinic acetylcholine receptor. As
a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full
agonist. This property is crucial as it may prevent the receptor desensitization often observed
with full agonists, allowing for a more sustained therapeutic effect.

Binding Affinity and Functional Activity

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1242869?utm_src=pdf-interest
https://www.benchchem.com/product/b1242869?utm_src=pdf-body
https://www.benchchem.com/product/b1242869?utm_src=pdf-body
https://www.benchchem.com/product/b1242869?utm_src=pdf-body
https://www.benchchem.com/product/b1242869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

SSR180711 has been characterized across multiple species, demonstrating a consistent high-
affinity binding to the a7 nAChR.

Parameter Species Value Reference
Ki (Binding Affinity) Human 14 +1 nM [1]
Rat 22 + 4 nM [1]
EC50 (Functional Human (expressed in

4.4 uM [1]
Potency) Xenopus oocytes)

Human (expressed in

0.9 uM [1]
GHA4CL1 cells)

L o Human (expressed in
Intrinsic Activity 51% [1]
Xenopus oocytes)

Human (expressed in

36% [1]
GHA4CL1 cells)

Brain Penetration

(ID50) Mouse (p.o.) 8 mg/kg [1]

Signaling Pathway

The activation of a7 nAChRs by SSR180711 leads to the influx of cations, primarily Ca2+,
which in turn triggers a cascade of downstream signaling events culminating in the modulation
of neurotransmitter release, including glutamate.
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SSR180711 Signaling Cascade
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Modulation of Glutamatergic Pathways

A primary consequence of a7 nAChR activation by SSR180711 is the potentiation of
glutamatergic neurotransmission. This is observed through direct measurements of glutamate
release and the enhancement of synaptic plasticity.

Enhanced Glutamate Release

In vivo microdialysis and biosensor studies have demonstrated that SSR180711 directly
increases extracellular glutamate levels in the prefrontal cortex, a brain region critical for
executive function and working memory.

_ _ SSR180711 Effect on
Study Type Brain Region Reference
Dose Glutamate
Microelectrode Prefrontal Cortex 1.0 pg (local 1.41 +0.30 uM 2]
Array (Rat) infusion) increase
5.0 pg (local 3.51+£0.36 uM 2]
infusion) increase

The effect of SSR180711 on glutamate release is rapid and transient, with levels returning to
baseline within 7-18 seconds following local infusion.[2] This effect is mediated by a7 nAChRs,
as co-infusion with the selective antagonist a-bungarotoxin significantly reduces the glutamate
increase.[2]

Potentiation of Synaptic Plasticity

SSR180711 has been shown to enhance long-term potentiation (LTP), a cellular correlate of
learning and memory, in the hippocampus.
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SSR180711

Experimental Model ] Effect Reference
Concentration
Rat Hippocampal )
. 0.3 uM Increased LTP in CA1  [1]
Slices
Mouse Hippocampal ]
0.3 uM Increased LTP in CA1  [1]

Slices

The enhancement of LTP by SSR180711 is dependent on the presence of functional a7
NAChRSs, as this effect is absent in a7 nAChR knockout mice.[1]
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SSR180711's Role in LTP

Preclinical Efficacy in Models of Cognitive Deficits
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The modulation of glutamatergic pathways by SSR180711 translates to pro-cognitive effects in

various animal models, particularly those relevant to the cognitive impairments associated with

schizophrenia.

Reversal of NMDA Receptor Antagonist-Induced Deficits

SSR180711 has demonstrated efficacy in reversing cognitive deficits induced by NMDA

receptor antagonists like MK-801 and phencyclidine (PCP), which are used to model aspects of

schizophrenia.

_ _ SSR180711
Behavioral Test  Animal Model ) Effect Reference
Dose (i.p.)
Alleviated
MK-801-treated
Latent Inhibition 0.3, 1, 3 mg/kg abnormally [3]

rats

persistent LI

Novel Object

Recognition

PCP-treated

mice

3.0 mg/kg/day
(subchronic)

Improved

cognitive deficits

Effects on Other Neurotransmitter Systems

In addition to its primary effects on the glutamatergic system, SSR180711 also modulates other

key neurotransmitter systems implicated in cognition and psychosis.

Neurotransmitte i ) SSR180711
Brain Region ) Effect Reference
r Dose (i.p.)
Hippocampus &
) Dose-dependent
Acetylcholine Prefrontal Cortex  3-10 mg/kg ) [1]
increase
(Rat)
Increased
) Prefrontal Cortex
Dopamine 1 mg/kg (MED) extracellular [4]
(Rat)
levels

Experimental Protocols
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In Vivo Microdialysis for Glutamate Measurement

This protocol outlines the general procedure for measuring extracellular glutamate levels in the
prefrontal cortex of awake, freely moving rats.

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide
cannula targeting the prefrontal cortex. Secure the cannula with dental cement and allow for
a post-operative recovery period of at least 48 hours.[5]

Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe
into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a
constant flow rate (e.g., 1-2 pL/min). Allow the system to equilibrate for at least 60-120
minutes to establish a stable baseline.[5]

Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20
minutes).

Drug Administration: Administer SSR180711 via the desired route (e.g., intraperitoneal
injection or local infusion through the probe).

Post-Treatment Sample Collection: Continue collecting dialysate samples for a
predetermined period to monitor changes in extracellular glutamate levels.

Analysis: Analyze the dialysate samples for glutamate concentration using high-performance
liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[6][7]

Electrophysiology for Long-Term Potentiation (LTP) in
Hippocampal Slices
This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) to

measure LTP in acute hippocampal slices.

 Slice Preparation: Prepare 350-400 pm thick transverse hippocampal slices from a rodent
brain in ice-cold, oxygenated aCSF.[8][9]

¢ Incubation and Recovery: Allow slices to recover in an incubation chamber with oxygenated
aCSF at room temperature for at least one hour.[8]
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Recording Setup: Transfer a slice to a submerged recording chamber continuously perfused
with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a
recording electrode in the stratum radiatum of the CA1 region.[10][11]

Baseline Recording: Deliver single baseline stimuli every 15-30 seconds and record the
resulting fEPSPs for at least 20 minutes to establish a stable baseline.

LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst
stimulation.[10]

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction
to measure the potentiation of the synaptic response.

Data Analysis: Measure the slope of the fEPSP to quantify the degree of potentiation.[9][10]
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LTP Experimental Workflow

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents.
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e Habituation: On day 1, allow the mouse to freely explore an open-field arena for 5-10
minutes in the absence of any objects.[12][13]

» Training (Familiarization): On day 2, place two identical objects in the arena and allow the
mouse to explore them for a set period (e.g., 10 minutes).[14]

o Testing: After a retention interval (e.g., 1-2 hours), return the mouse to the arena where one
of the familiar objects has been replaced with a novel object. Record the time the mouse
spends exploring each object for a set period (e.g., 5-10 minutes).[13][14]

o Data Analysis: Calculate a discrimination index, which is the proportion of time spent
exploring the novel object relative to the total exploration time. A higher discrimination index
indicates better recognition memory.[12]

The Untapped Potential: Sigma-1 Receptor
Modulation

While the primary mechanism of SSR180711 is clearly defined through its action on a7
NAChRs, the broader context of glutamatergic modulation involves other receptor systems.
Sigma-1 receptors, intracellular chaperones located at the endoplasmic reticulum-mitochondria
interface, are known to modulate NMDA receptor function and glutamatergic signaling.[15][16]
Although no direct interaction between SSR180711 and sigma-1 receptors has been reported,
the convergence of both a7 nAChR and sigma-1 receptor pathways on the glutamatergic
synapse presents an intriguing area for future research. Investigating potential cross-talk or
synergistic effects could unveil more complex mechanisms of action and open new avenues for
therapeutic development.

Conclusion

SSR180711 is a potent and selective a7 nAChR patrtial agonist that effectively modulates the
glutamatergic system. By enhancing glutamate release and facilitating long-term potentiation in
critical brain regions, it demonstrates significant pro-cognitive potential. The preclinical data
strongly support its development for treating cognitive impairments associated with
neuropsychiatric disorders such as schizophrenia. Further investigation into the interplay with
other modulatory systems, like the sigma-1 receptor, may provide a more comprehensive
understanding of its therapeutic effects. This technical guide provides a foundational
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understanding of SSR180711's mechanism of action and its impact on glutamatergic pathways,
offering valuable insights for the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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